molecular formula C16H15F2N3O2 B2419571 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3,4-difluorobenzamide CAS No. 2034511-29-8

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3,4-difluorobenzamide

货号 B2419571
CAS 编号: 2034511-29-8
分子量: 319.312
InChI 键: MXWZACNKANFKDM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3,4-difluorobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the benzamide family and has been found to exhibit significant biological activity, particularly as an inhibitor of certain enzymes. In

作用机制

The mechanism of action of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3,4-difluorobenzamide involves the inhibition of specific enzymes. For example, the inhibition of PARP leads to the accumulation of DNA damage, which can cause cell death in cancer cells that are already under stress. Similarly, the inhibition of tankyrase disrupts telomere maintenance, which can also lead to cell death. The inhibition of 5-lipoxygenase leads to a decrease in the production of leukotrienes, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3,4-difluorobenzamide are dependent on the specific enzyme that is inhibited. For example, the inhibition of PARP can lead to the accumulation of DNA damage and cell death, while the inhibition of tankyrase can lead to telomere dysfunction and cell death. The inhibition of 5-lipoxygenase can lead to a decrease in the production of leukotrienes and a decrease in the inflammatory response.

实验室实验的优点和局限性

One advantage of using N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3,4-difluorobenzamide in lab experiments is its specificity for certain enzymes. This allows researchers to selectively inhibit these enzymes and study their functions. However, one limitation is that the compound may have off-target effects, which can complicate data interpretation. Additionally, the compound may have limitations in terms of its solubility and stability, which can affect its effectiveness in lab experiments.

未来方向

There are several future directions for the study of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3,4-difluorobenzamide. One area of interest is the development of analogs with improved potency and selectivity for specific enzymes. Another area of interest is the investigation of the compound's potential as a therapeutic agent in the treatment of cancer and other diseases. Additionally, the compound's anti-inflammatory properties may be further explored for potential applications in the treatment of inflammatory diseases.

合成方法

The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3,4-difluorobenzamide involves the reaction of 3,4-difluorobenzoic acid with 2-amino-4-cyclopropyl-6-oxypyrimidine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then reacted with 2-bromoethylamine hydrobromide to yield the final product. The synthesis of this compound has been reported in several scientific journals, and the procedure has been optimized for maximum yield and purity.

科学研究应用

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3,4-difluorobenzamide has been found to exhibit potent inhibitory activity against several enzymes, including poly(ADP-ribose) polymerase (PARP) and tankyrase. These enzymes are involved in DNA repair and telomere maintenance, respectively, and their inhibition has been shown to have therapeutic potential in the treatment of cancer and other diseases. N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3,4-difluorobenzamide has also been investigated as a potential anti-inflammatory agent, as it has been found to inhibit the activity of the enzyme 5-lipoxygenase.

属性

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O2/c17-12-4-3-11(7-13(12)18)16(23)19-5-6-21-9-20-14(8-15(21)22)10-1-2-10/h3-4,7-10H,1-2,5-6H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWZACNKANFKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3,4-difluorobenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。